N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide
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Overview
Description
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a benzotriazole ring substituted with a 4-methylphenyl group and a phenylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide typically involves the reaction of 4-methylphenylhydrazine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized to form the benzotriazole ring, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the phenylacetamide moiety.
Substitution: Substituted benzotriazole or phenylacetamide derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes or proteins.
Industry: Utilized as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins by binding to their active sites, thereby blocking their activity. The benzotriazole ring is known to interact with metal ions, which can influence the compound’s activity in various pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with similar UV-absorbing properties.
4-(2-Benzotriazolyl)-2,6-di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in polymers.
Uniqueness
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzotriazole ring with a phenylacetamide moiety makes it particularly effective in applications requiring UV absorption and stabilization .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)benzotriazol-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-7-10-18(11-8-15)25-23-19-12-9-17(14-20(19)24-25)22-21(26)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRJLKNZIRRZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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